molecular formula C6H8F2S B6182431 {4,4-difluorospiro[2.2]pentan-1-yl}methanethiol CAS No. 2751615-96-8

{4,4-difluorospiro[2.2]pentan-1-yl}methanethiol

Cat. No. B6182431
CAS RN: 2751615-96-8
M. Wt: 150.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

{4,4-Difluorospiro[2.2]pentan-1-yl}methanethiol (4,4-DFSPT) is an organosulfur compound that is used in a variety of scientific applications. It is a colorless liquid with a pungent odor, and is classified as a thiol compound. 4,4-DFSPT is an important intermediate in the synthesis of various drugs, and has been studied for its potential applications in drug delivery, biochemical research, and biomedicine.

Scientific Research Applications

{4,4-difluorospiro[2.2]pentan-1-yl}methanethiol has a wide range of applications in scientific research. It has been used as a reagent for the synthesis of various drugs, including antifungal agents, anti-inflammatory agents, and anti-cancer drugs. It has also been used in the synthesis of peptides and peptidomimetics, and in the synthesis of organometallic compounds. In addition, {4,4-difluorospiro[2.2]pentan-1-yl}methanethiol has been used in the synthesis of polymers, and in the synthesis of monomers for the production of polymers.

Mechanism of Action

The mechanism of action of {4,4-difluorospiro[2.2]pentan-1-yl}methanethiol is not well understood. However, it is believed to act as an electron acceptor, and to bind to the sulfur atom in the target molecule. This binding is thought to facilitate the formation of a new bond between the sulfur atom and the electron donor molecule. This new bond is then thought to facilitate the transfer of electrons from the electron donor to the electron acceptor, resulting in the formation of a new molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of {4,4-difluorospiro[2.2]pentan-1-yl}methanethiol are not well understood. However, it has been suggested that {4,4-difluorospiro[2.2]pentan-1-yl}methanethiol may be able to interact with certain proteins and enzymes, resulting in changes in their activity. In addition, {4,4-difluorospiro[2.2]pentan-1-yl}methanethiol has been shown to have an inhibitory effect on the growth of certain bacteria, suggesting that it may have antibacterial properties.

Advantages and Limitations for Lab Experiments

{4,4-difluorospiro[2.2]pentan-1-yl}methanethiol has several advantages for use in lab experiments. It is relatively inexpensive, and is easy to obtain. In addition, it is stable and can be stored for long periods of time. However, {4,4-difluorospiro[2.2]pentan-1-yl}methanethiol is highly toxic, and should be handled with care. In addition, its reactivity can vary depending on the conditions of the experiment, and it may react with other compounds in the reaction mixture.

Future Directions

The potential future directions for {4,4-difluorospiro[2.2]pentan-1-yl}methanethiol are numerous. Further research is needed to better understand its mechanism of action, as well as its biochemical and physiological effects. In addition, studies are needed to determine its potential applications in drug delivery, biomedicine, and other areas of scientific research. Finally, further research is needed to develop more efficient and cost-effective methods of synthesis.

Synthesis Methods

The synthesis of {4,4-difluorospiro[2.2]pentan-1-yl}methanethiol has been studied extensively, and several methods have been developed. The most common method of synthesis involves the reaction of 4-fluorobenzaldehyde with ethanethiol in the presence of a base catalyst. The reaction is typically carried out in aqueous acetic acid, and the product is isolated as a colorless liquid. Other methods of synthesis involve the reaction of 4-fluorobenzaldehyde with either thiourea or thiocyanates.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '{4,4-difluorospiro[2.2]pentan-1-yl}methanethiol' involves the reaction of 4,4-difluorocyclopent-1-ene with methanethiol in the presence of a Lewis acid catalyst to form the desired product.", "Starting Materials": [ "4,4-difluorocyclopent-1-ene", "Methanethiol", "Lewis acid catalyst" ], "Reaction": [ "Add 4,4-difluorocyclopent-1-ene to a reaction flask", "Add methanethiol to the reaction flask", "Add a Lewis acid catalyst to the reaction flask", "Heat the reaction mixture to a temperature of 50-60°C", "Stir the reaction mixture for 24 hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent", "Purify the product by column chromatography" ] }

CAS RN

2751615-96-8

Molecular Formula

C6H8F2S

Molecular Weight

150.2

Purity

95

Origin of Product

United States

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